N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine
Overview
Description
“N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” is an organic compound with the molecular formula C9H23NSi2 . It is commonly used as an organic synthesis reagent .
Synthesis Analysis
The synthesis of “N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” can be achieved by reacting allylamine with trimethylchlorosilane . It’s also mentioned that it can be used as a nucleophilic reagent to prepare complex bicyclic scaffolds by reacting with aryl aldehydes via imine formation .Molecular Structure Analysis
The molecular structure of “N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” consists of a nitrogen atom bonded to two trimethylsilyl groups and an allyl group . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
“N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” is often used in the synthesis of compounds with an allyl functional group . It can also be used as a reagent in hydrosilylation and hydroboration reactions .Physical And Chemical Properties Analysis
“N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” is a liquid with a density of 0.816 g/mL at 25 °C . It has a boiling point of 72 °C/15 mmHg and a refractive index of 1.440 .Scientific Research Applications
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Electrochemistry
- Application : N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine is used as an electrolyte additive to enhance the interfacial stability of a Ni-Rich Electrode for Lithium-Ion Batteries .
- Method : The compound is introduced into the electrolyte at a concentration of 2 wt %. This additive suppresses electrolyte oxidation reactions and electrode structural destruction .
- Results : The addition of this compound improves the cyclic stability of the LNCA (LiNi0.8Co0.15Al0.05O2) cathode material from 72.8% to 86.2% after 300 cycles .
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Neutralization of C-H Acids
- Application : Sodium bis(trimethylsilyl)amide, a derivative of bis(trimethylsilyl)amine, is widely used to neutralize C-H acids .
- Method : The compound is used to deprotonate ketones and esters, yielding their enol derivatives . It can also be used to dehydrohalogenate CH2X2 (X = Br, I), yielding halocarbenes like CHBr and CHI .
- Results : These carbene compounds can add to alkenes to yield substituted cyclopropane compounds .
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Neutralization of C-H Acids
- Application : Sodium bis(trimethylsilyl)amide, a derivative of bis(trimethylsilyl)amine, is widely used to neutralize C-H acids .
- Method : The compound is used to deprotonate ketones and esters, yielding their enol derivatives . It can also be used to dehydrohalogenate CH2X2 (X = Br, I), yielding halocarbenes like CHBr and CHI .
- Results : These carbene compounds can add to alkenes to yield substituted cyclopropane compounds .
Safety And Hazards
“N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors, and using only in well-ventilated areas .
Future Directions
properties
IUPAC Name |
N,N-bis(trimethylsilyl)prop-2-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8H,1,9H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNCFZIIZGNVFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(CC=C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227684 | |
Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
CAS RN |
7688-51-9 | |
Record name | 1,1,1-Trimethyl-N-2-propen-1-yl-N-(trimethylsilyl)silanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7688-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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